1-(2-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine -

1-(2-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Catalog Number: EVT-3716475
CAS Number:
Molecular Formula: C17H16F2N2O3S
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(N-(4-((4-(3-(4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide)

  • Compound Description: This compound, identified as "lead 1" in the study, acts as a S100A2-p53 protein-protein interaction inhibitor. Research focused on modifying this lead compound to develop more potent derivatives for pancreatic cancer treatment. []
  • Relevance: Both this compound and 1-(2-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine share a piperazine ring substituted with a sulfonyl group at position 1. The study investigating this compound focused on modifications to different regions of the molecule, highlighting the potential for diverse structural variations while retaining the core piperazine-sulfonyl motif. []

1-(2-Fluorobenzyl)piperazine Triazoles

  • Compound Description: This series of compounds was synthesized and evaluated for anticancer activity, specifically against the MCF7 breast cancer cell line. Notably, compounds with 4-fluorophenyl and 2-fluorophenyl pendants attached to the triazole ring showed promising efficacy. []
  • Relevance: These compounds share the 1-(2-fluorobenzyl)piperazine moiety with 1-(2-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. The presence of a triazole ring in these analogues, instead of the benzoyl and sulfonyl groups in the target compound, highlights a key structural variation. []
  • Compound Description: GBR12909 is recognized for its significant affinity for the dopamine transporter (DAT). It acts as a dopamine reuptake inhibitor and has been studied extensively for potential applications in treating cocaine dependence. [, , , , , , , , , ]

1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935)

  • Compound Description: This compound is a known dopamine reuptake inhibitor exhibiting high affinity for the dopamine transporter (DAT). [, , ]
  • Relevance: GBR 12935 and 1-(2-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine both contain a piperazine ring. The structural difference lies in the substituents attached to the piperazine nitrogen. While the target compound has a 2-fluorobenzoyl and a (4-fluorophenyl)sulfonyl group, GBR 12935 features a 2-(diphenylmethoxy)ethyl and a 3-phenylpropyl group. [, , ]

4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(2-trifluoromethyl-benzyl)-piperidine (TB-1-099)

  • Compound Description: TB-1-099 is identified as a partial inhibitor of the serotonin transporter (SERT) binding. []
  • Relevance: While this compound also contains the bis(4-fluorophenyl)methoxy group present in GBR12909, it differs significantly from 1-(2-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. The key distinction is the replacement of the piperazine ring with a piperidine ring. Additionally, TB-1-099 features a 2-trifluoromethylbenzyl group, a structural element absent in the target compound. []
  • Compound Description: These benztropine analogs bind to the dopamine transporter (DAT) and inhibit dopamine uptake, influencing locomotor activity. []

1-(4-Fluorobenzoyl)-4-substituted-thiosemicarbazides and 5-(4-Fluorophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione Derivatives

  • Compound Description: This group of compounds was investigated for antimycobacterial and anticonvulsant activities. The research aimed to identify effective agents against M. fortiutum and pentylenetetrazole-induced seizures. []

4-[2-[Bis(4-fluorophenyl)methoxy]ethylpiperidines

  • Compound Description: These compounds, structurally analogous to GBR12909, were investigated for their binding affinity to the dopamine transporter (DAT). The study focused on understanding the impact of different N-substituents on the piperidine ring on DAT affinity and selectivity. []
  • Compound Description: This series of compounds, designed as potential imaging agents for the dopamine transporter, were synthesized and radiolabeled with iodine-123 for in vivo studies in rats. []
  • Relevance: These compounds share the 1-{2-[bis(4‐fluorophenyl)methoxy]ethyl}piperazine scaffold with GBR12909, highlighting the importance of this structural motif in DAT binding. Unlike 1-(2-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, which has a benzoyl and sulfonyl group on the piperazine, these compounds feature a 4-substituent incorporating a 1-hydroxy-3-iodo-2-propenyl moiety (except for CYD2, which lacks the hydroxy group). []

3-[2-[Bis-(4-fluorophenyl)methoxy]ethylidene]-8-methyl-8-azabicyclo[3.2.1]octane

  • Compound Description: This compound, an azabicyclo[3.2.1] derivative, showed high affinity and selectivity for the dopamine transporter. []
  • Relevance: While structurally distinct from 1-(2-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine due to its azabicyclo[3.2.1] core, this compound emphasizes the significance of the bis(4-fluorophenyl)methoxy motif for DAT binding, a structural feature shared with GBR12909 and several related compounds. []

(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

  • Compound Description: LDK1229 is a newly identified cannabinoid CB1 receptor inverse agonist. It demonstrates high selectivity for CB1 over CB2 receptors. []

Properties

Product Name

1-(2-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

IUPAC Name

(2-fluorophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone

Molecular Formula

C17H16F2N2O3S

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C17H16F2N2O3S/c18-13-5-7-14(8-6-13)25(23,24)21-11-9-20(10-12-21)17(22)15-3-1-2-4-16(15)19/h1-8H,9-12H2

InChI Key

XDKSWFQGTVOMCG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.